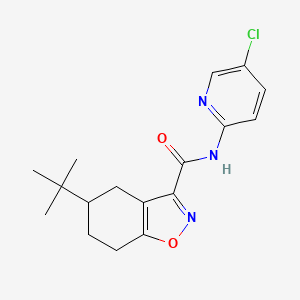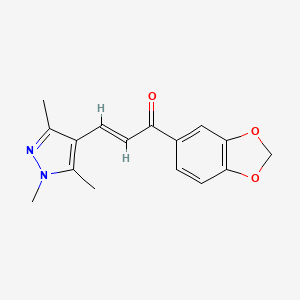![molecular formula C19H18FN7O B14927663 5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927663.png)
5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core
Vorbereitungsmethoden
The synthesis of 5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through a coupling reaction, which may involve the use of a pyrazole derivative and a suitable coupling agent.
Final Assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-YL)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-YL)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical and biological properties.
5-(4-Bromophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-YL)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide:
5-(4-Methylphenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-YL)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide: The methylphenyl group may impart different physical and chemical properties compared to the fluorophenyl group.
Eigenschaften
Molekularformel |
C19H18FN7O |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H18FN7O/c1-12-7-8-26(25-12)10-13(2)23-18(28)17-9-16(14-3-5-15(20)6-4-14)24-19-21-11-22-27(17)19/h3-9,11,13H,10H2,1-2H3,(H,23,28) |
InChI-Schlüssel |
BLWIFPZBIQCMTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14927582.png)

![2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B14927592.png)
![3-methyl-6-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927602.png)
![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14927612.png)
![(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B14927613.png)
![(2E)-3-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14927617.png)

![5-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B14927628.png)
![N-(2-fluoro-5-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927635.png)
![1-butyl-6-cyclopropyl-3-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927646.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927660.png)
![3-[(acetyloxy)methyl]-7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14927674.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B14927678.png)
